molecular formula C22H14O4 B14363256 7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one CAS No. 93743-61-4

7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one

Cat. No.: B14363256
CAS No.: 93743-61-4
M. Wt: 342.3 g/mol
InChI Key: GIEZFZIGKGHZCR-UHFFFAOYSA-N
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Description

7,8-Diphenyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one is a complex organic compound characterized by its unique polycyclic structure. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Diphenyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7,8-Diphenyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7,8-Diphenyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,8-Diphenyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 8H-1,3-Dioxolo4,5-hbenzopyran-8-one : Another benzopyran derivative with similar structural features.
  • 7,8-Dihydro-1,3-dioxolo[4,5-g]-quinazolin-6(5H)-one : A related compound with a different core structure but similar functional groups.

Uniqueness

7,8-Diphenyl-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one is unique due to its specific arrangement of phenyl groups and the dioxolo ring system

Properties

CAS No.

93743-61-4

Molecular Formula

C22H14O4

Molecular Weight

342.3 g/mol

IUPAC Name

7,8-diphenyl-[1,3]dioxolo[4,5-g]isochromen-5-one

InChI

InChI=1S/C22H14O4/c23-22-17-12-19-18(24-13-25-19)11-16(17)20(14-7-3-1-4-8-14)21(26-22)15-9-5-2-6-10-15/h1-12H,13H2

InChI Key

GIEZFZIGKGHZCR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=C(OC3=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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